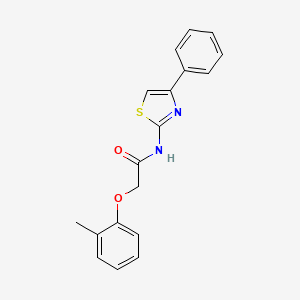
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on related compounds indicates a variety of synthesis methods, including domino 1,3-dipolar cycloaddition and elimination, as well as the development of scalable synthesis routes incorporating safety-driven processes. For example, a method for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles has been developed (Ruano, Fajardo, & Martín, 2005). Additionally, a scalable synthesis for potent kinase inhibitors has been reported, highlighting the importance of safety and efficiency in the synthesis process (Arunachalam et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide" can be characterized using techniques such as X-ray diffraction, IR, 1 H-NMR, and 13 C-NMR. These methods provide detailed information on the bonding, configuration, and overall architecture of the molecule. For instance, the molecular structure of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides has been determined, revealing insights into potential antiallergic activity (Courant et al., 1993).
Chemical Reactions and Properties
Compounds within this family participate in a variety of chemical reactions, indicating a rich chemical reactivity profile. The synthesis and antiallergic activity of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, for example, demonstrate the potential for these molecules to engage in biologically relevant interactions (Courant et al., 1993).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of these compounds in different environments. The crystal structure of related molecules has been studied, providing insights into their stability, packing, and potential interactions (Wang & He, 2011).
Chemical Properties Analysis
The chemical properties of "N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide" would be influenced by its functional groups and molecular structure. Studies on related compounds have explored their reactivity, potential as kinase inhibitors, and other biological activities, highlighting the importance of structure-activity relationships (Arunachalam et al., 2019).
科学的研究の応用
1. Potential Anti-Inflammatory Agents
In a study exploring novel molecules for anti-inflammatory purposes, a structurally related molecule, 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, demonstrated anti-inflammatory activity. This suggests that similar compounds, like N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide, could potentially serve as anti-inflammatory agents (Moloney, 2001).
2. Polymerization of Isoprene
Research on the polymerization of isoprene mediated by alkoxyamines like BlocBuilder MA and N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyleth-2-yl)hydroxylamine showed significant findings. This indicates the utility of similar compounds, including N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide, in the field of polymer chemistry (Harrisson, Couvreur, & Nicolas, 2012).
3. Immunological Research
A study on N-pyridinyl(methyl)-indol-3-ylpropanamides, which have structural similarities to N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide, documented their potential as immunosuppressive agents. This indicates potential research applications in immunology (Carbonnelle, Lardic, Dassonville, Verron, Petit, Duflos, & Lang, 2007).
特性
IUPAC Name |
N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)25-16-8-4-7-15-18(16)19(22-23(15)3)21-17(24)10-9-14-6-5-11-20-12-14/h4-8,11-13H,9-10H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIPPHUSSKTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)


![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)


